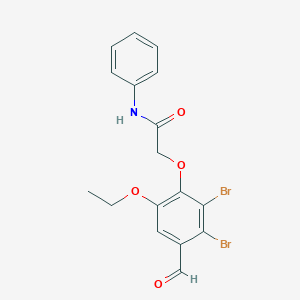
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is a complex organic compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes bromine atoms, an ethoxy group, and a formyl group attached to a phenoxy ring, along with a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 6-ethoxy-4-formylphenol, followed by the formation of the phenoxyacetic acid derivative. This intermediate is then reacted with phenylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: 2-(2,3-dibromo-6-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(6-ethoxy-4-formylphenoxy)-N-phenylacetamide.
Substitution: 2-(2,3-dihydroxy-6-ethoxy-4-formylphenoxy)-N-phenylacetamide.
Scientific Research Applications
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming covalent bonds with amino acid residues in the active site, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile: Similar structure but with a nitrile group instead of the phenylacetamide moiety.
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the phenyl group, making it less hydrophobic.
Uniqueness
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and the phenylacetamide moiety enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO4/c1-2-23-13-8-11(9-21)15(18)16(19)17(13)24-10-14(22)20-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDKQWAJOUFFEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
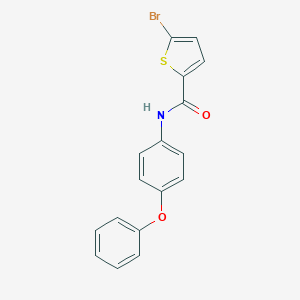
![2-methyl-N-(3-methylpyridin-2-yl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B450429.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B450431.png)
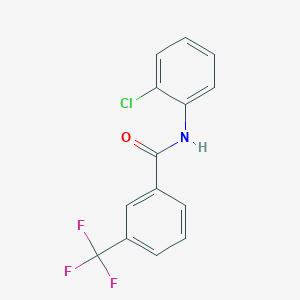
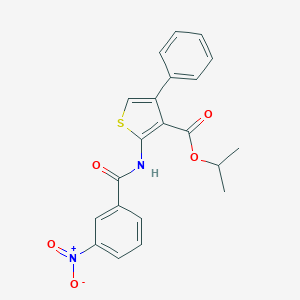
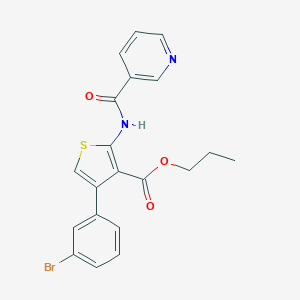
![2-{4-[(Z)-{2-[(4-tert-butylcyclohexyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide](/img/structure/B450436.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B450437.png)
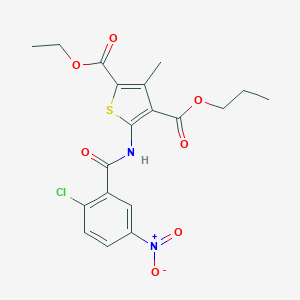
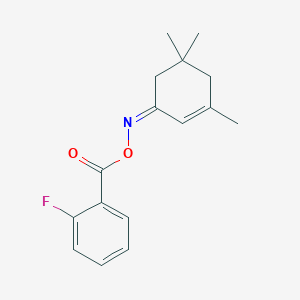
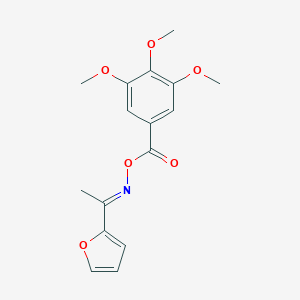
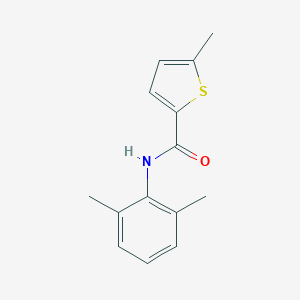
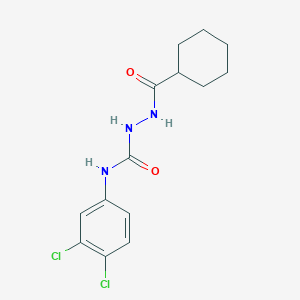
![2-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450448.png)
